molecular formula C20H23N5O3 B12175029 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12175029
M. Wt: 381.4 g/mol
InChI Key: FLPGSBDADVFFMB-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated reagents[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H23N5O3/c1-13-10-14(2)25(8-5-9-28-3)20(27)17(13)19(26)23-16-7-4-6-15(11-16)18-21-12-22-24-18/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,23,26)(H,21,22,24)

InChI Key

FLPGSBDADVFFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC=CC(=C2)C3=NC=NN3)C

Origin of Product

United States

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